Compound Description: This compound serves as a key pharmaceutical intermediate in drug development. []
Relevance: Compound 1 shares the core 1H-pyrrolo[2,3-b]pyridine structure with 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the substituent at the 4-position of the pyrrolo[2,3-b]pyridine ring. While the target compound has a 5-ethyl-2-methylpyrimidin-4-yl group at this position, compound 1 features a methylamino-5-fluoronicotinic acid substituent. [] This highlights the versatility of the pyrrolo[2,3-b]pyridine scaffold for developing diverse chemical entities with potential pharmaceutical applications.
Compound Description: These derivatives are studied for their potential as protein kinase inhibitors. []
Relevance: This class of compounds, like 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, contains the core 1H-pyrrolo[2,3-b]pyridine structure. The differentiation arises from the substituent at the 5-position of the pyrrolo[2,3-b]pyridine, where these derivatives possess a 1H-pyrazol-4-yl group, highlighting the importance of exploring diverse heterocyclic substituents on this scaffold for modulating biological activity. []
Compound Description: Compound 22 is a potent and selective type II cyclin-dependent kinase 8 (CDK8) inhibitor exhibiting significant antitumor activity against colorectal cancer in vitro and in vivo. It demonstrates good bioavailability and low toxicity, making it a promising candidate for further development. []
Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, emphasizing the relevance of this scaffold in medicinal chemistry, particularly for developing anticancer agents. The presence of diverse substituents at different positions of the pyrrolo[2,3-b]pyridine ring in both compounds underscores the potential for structural modifications to fine-tune the pharmacological profiles of these molecules. []
Compound Description: These nortopsentin analogues demonstrate potent antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM). They function as cyclin-dependent kinase 1 inhibitors and induce caspase-dependent apoptosis. Compounds 1f, 3f, and 1l exhibit significant tumor volume inhibition in DMPM xenografts. []
Relevance: These compounds, particularly 1f, 3f, and 1l, are structurally similar to 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, sharing the 1H-pyrrolo[2,3-b]pyridine core. They differ primarily in the substituents at the 3-position of the pyrrolo[2,3-b]pyridine ring, where nortopsentin analogues feature a thiazole ring connected to an indole moiety. This structural similarity highlights the potential of modifying the substituents at this position to achieve desired biological activities. []
Compound Description: These derivatives demonstrate potent and selective inhibition of Janus kinase 1 (JAK1), a key player in cytokine-mediated inflammatory and autoimmune responses. Specifically, compound 38a, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), exhibits excellent JAK1 selectivity over JAK2, JAK3, and TYK2. It also reduces the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs), suggesting potential therapeutic application in hepatic fibrosis. []
Relevance: These derivatives and 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine share the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the importance of this core structure in developing compounds with diverse biological activities. The key difference lies in the substitution pattern: while the target compound features a 5-ethyl-2-methylpyrimidin-4-yl group at the 4-position, these derivatives bear a carboxamide group at the 5-position, suggesting the adaptability of the scaffold for exploring different substitution patterns to modulate biological targets. []
Compound Description: These nortopsentin analogues, where the imidazole ring of nortopsentin is replaced with a thiazole ring connected to an indole moiety at the 2-position, show promising antiproliferative activity against a wide range of human tumor cell lines. [] These compounds exhibit GI50 values in the low micromolar to nanomolar range, indicating potent anticancer activity. Notably, they induce apoptosis in human hepatoma HepG2 cells, characterized by externalization of plasma membrane phosphatidylserine and mitochondrial dysfunction. Moreover, these analogues cause concentration-dependent cell cycle arrest in the subG0/G1 phase and confine viable cells in the G2/M phase, demonstrating their interference with cell cycle progression. []
Relevance: These analogues and 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine structure, indicating the importance of this scaffold in medicinal chemistry, particularly in developing anticancer agents. The variations in their substituents at the 3-position of the pyrrolo[2,3-b]pyridine ring emphasize the role of structural modifications in influencing the pharmacological profiles of these compounds. []
(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1) and [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)
Compound Description: These compounds represent a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as cell division cycle 7 (Cdc7) kinase inhibitors. Specifically, compound 42 demonstrates potent ATP-competitive inhibition with an IC50 value of 7 nM. []
Relevance: Both compounds share the core 1H-pyrrolo[2,3-b]pyridine structure with 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, highlighting the relevance of this scaffold in medicinal chemistry, particularly for developing anticancer agents targeting kinases. The presence of different substituents at the 3-position of the pyrrolo[2,3-b]pyridine ring in these compounds emphasizes the potential for structural variations to fine-tune their binding affinity and selectivity towards specific kinases. []
Compound Description: This compound serves as a lead compound for developing HIV-1 attachment inhibitors. [] Replacing specific carbon atoms in the indole moiety of 1 with nitrogen atoms led to the discovery of potent azaindole derivatives. This modification significantly improved their antiviral activity and pharmaceutical properties. []
Relevance: Although compound 1 lacks the pyrrolo[2,3-b]pyridine core structure found in 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, its transformation into azaindole derivatives, which share a structural resemblance to pyrrolo[2,3-b]pyridines, is noteworthy. This emphasizes the close relationship between indole, azaindole, and pyrrolo[2,3-b]pyridine scaffolds and their shared potential as building blocks for medicinal chemistry, particularly in developing antiviral agents. []
Compound Description: These compounds represent two clinically investigated HIV-1 attachment inhibitors. Compound 4 (BMS-488043) demonstrated antiviral activity by reducing viremia in HIV-1-infected subjects during a preliminary clinical trial. []
Relevance: Both compounds share the core 1H-pyrrolo[2,3-b]pyridine or 1H-pyrrolo[2,3-c]pyridine structure with 4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine, emphasizing the significance of these scaffolds in medicinal chemistry, especially for developing antiviral agents. The different substituents and their positioning on the pyrrolopyridine ring highlight the versatility of these scaffolds for optimization toward specific biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.